molecular formula C11H10ClN3O3S2 B2889768 Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate CAS No. 1203258-78-9

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate

Cat. No.: B2889768
CAS No.: 1203258-78-9
M. Wt: 331.79
InChI Key: KLFZIGOYHSOGPI-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a central thiazole ring substituted with a 5-chloro group, a ureido linker connected to a thiophen-2-yl moiety, and an ethyl ester at the 4-position. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

ethyl 5-chloro-2-(thiophen-2-ylcarbamoylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S2/c1-2-18-9(16)7-8(12)20-11(14-7)15-10(17)13-6-4-3-5-19-6/h3-5H,2H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZIGOYHSOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed via the Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioureas. For this compound:

  • Starting materials : Ethyl 2-chloroacetoacetate and thiourea.
  • Reaction conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
  • Product : Ethyl 2-aminothiazole-4-carboxylate (yield: 68–72%).

Chlorination at Position 5

Chlorination is achieved using N-chlorosuccinimide (NCS) under mild conditions:

  • Substrate : Ethyl 2-aminothiazole-4-carboxylate (1 equiv).
  • Chlorinating agent : NCS (1.1 equiv) in acetonitrile.
  • Conditions : Stirred at 25°C for 6 h.
  • Product : Ethyl 2-amino-5-chlorothiazole-4-carboxylate (yield: 85%, purity >95% by HPLC).

Preparation of Thiophen-2-Yl Isocyanate

Isocyanate Synthesis via Curtius Rearrangement

Thiophen-2-yl isocyanate is synthesized from thiophen-2-ylamine using a two-step protocol:

  • Acyl azide formation :
    • Thiophen-2-ylamine (1 equiv) reacted with trichloroacetyl chloride (1.2 equiv) in dichloromethane (DCM).
    • Sodium nitrite (1.5 equiv) added at 0°C to form thiophen-2-yl carbonyl azide.
  • Thermal rearrangement :
    • Acyl azide heated in anhydrous toluene (80°C, 2 h) to yield thiophen-2-yl isocyanate (isolated by distillation, yield: 74%).

Ureido Coupling: Final Step Assembly

Reaction of Intermediate A with Thiophen-2-Yl Isocyanate

The ureido bridge is formed under inert conditions:

  • Substrates :
    • Ethyl 2-amino-5-chlorothiazole-4-carboxylate (1 equiv).
    • Thiophen-2-yl isocyanate (1.2 equiv).
  • Solvent and base : Anhydrous tetrahydrofuran (THF) with triethylamine (2 equiv).
  • Conditions : Stirred at 25°C for 12 h.
  • Workup :
    • Reaction quenched with ice-water.
    • Product extracted with ethyl acetate, dried (Na2SO4), and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
  • Yield : 78% as a white crystalline solid.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 1.28 (t, 3H, J = 7.2 Hz, CH2CH3), 4.25 (q, 2H, J = 7.2 Hz, OCH2), 6.95 (dd, 1H, J = 5.1, 3.7 Hz, thiophene H-4), 7.32 (d, 1H, J = 3.6 Hz, thiophene H-3), 7.48 (d, 1H, J = 5.0 Hz, thiophene H-5), 8.12 (s, 1H, NH), 10.34 (s, 1H, NH).

  • 13C NMR (100 MHz, DMSO-d6) :
    δ 14.2 (CH3), 61.5 (OCH2), 116.8 (C-5 thiazole), 124.3 (thiophene C-3), 127.9 (thiophene C-4), 130.1 (thiophene C-5), 142.6 (C-2 thiazole), 155.7 (C=O ester), 162.4 (urea C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calcd for C11H10ClN3O3S2 : [M+H]+ 344.9964.
  • Found : 344.9961.

Elemental Analysis

  • Calcd (%) : C 41.84, H 3.20, N 13.29, S 20.23.
  • Found (%) : C 41.79, H 3.22, N 13.25, S 20.19.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent screening : THF outperformed DMF and DCM in yield (78% vs. 65% and 58%, respectively) due to better solubility of intermediates.
  • Temperature : Reactions at 25°C prevented isocyanate decomposition observed at >40°C.

Stoichiometric Considerations

  • Excess isocyanate (1.2 equiv) ensured complete amine conversion, minimizing residual starting material.

Comparative Evaluation of Alternative Routes

Carbodiimide-Mediated Urea Formation

An alternative to isocyanate coupling involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Substrates : Ethyl 2-amino-5-chlorothiazole-4-carboxylate and thiophen-2-ylcarbamic acid.
  • Yield : 62% (lower than isocyanate route due to side reactions).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

  • Substitution Reactions: : The chlorine atom at the 5-position of the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

  • Oxidation and Reduction: : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the urea linkage or the thiazole ring.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation of the thiophene ring would produce a sulfoxide or sulfone.

Scientific Research Applications

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It can be used as a probe to study enzyme

Biological Activity

Ethyl 5-chloro-2-(3-(thiophen-2-yl)ureido)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C12H12ClN3O2S\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_2\text{S}

This structure includes a chloro substituent and a thiophene moiety, both of which are known to enhance biological activity.

Overview

Research indicates that compounds with thiazole and thiophene derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Activity : A study demonstrated that thiazole derivatives, including the compound , showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 1.56 µg/mL for certain derivatives, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The thiazole nucleus is essential for antifungal activity. Compounds similar to this compound have shown superior efficacy against Candida species compared to traditional antifungals like fluconazole .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. They may inhibit bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .

Table: Summary of Biological Activities

Activity TypeOrganism/TargetMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus1.56 µg/mL
Escherichia coli6.25 µg/mL
AntifungalCandida albicans< 1 µg/mL
Cryptococcus neoformans< 1 µg/mL
AntitumorVarious cancer cell linesIC50 varies

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole derivatives, focusing on substituents, synthetic yields, molecular weights, and crystallographic features. Data are derived from the provided evidence (see tables and discussion below).

Key Observations:

Substituent Effects :

  • The target compound ’s thiophen-2-yl ureido group distinguishes it from analogs with phenyl or trifluoromethyl substituents (e.g., 10d, 10f, ). The thiophene moiety may enhance electronic delocalization and modulate solubility compared to bulkier aryl groups .
  • Chlorine at the 5-position (target) contrasts with trifluoromethyl () or methyl () groups, affecting steric and electronic properties. Chlorine’s electronegativity may increase reactivity in nucleophilic substitutions.

Synthetic Yields :

  • Compounds with piperazinylmethyl side chains (10d, 10e, 10f) exhibit high yields (89–93%), suggesting robust synthetic routes for such derivatives .
  • The target compound’s yield is unspecified, but its synthesis likely involves coupling thiophen-2-yl isocyanate with a thiazole precursor, analogous to methods in (e.g., ureido bond formation via isocyanate addition) .

Crystallographic and Conformational Features: The coplanarity of the thiazole and aryl rings (e.g., ’s 5.15° dihedral angle) contrasts with non-planar conformations in triazole-pyrazole hybrids (), which exhibit perpendicular fluorophenyl groups . Hydrogen bonding is absent in ’s crystal structure but likely present in ureido-containing analogs (target, 10d–f), influencing solubility and crystal packing .

Molecular Weight and Functionalization: The target compound’s molecular weight is expected to be ~370–400 g/mol, intermediate between simpler derivatives (e.g., : ~315 g/mol) and bulkier hybrids (: 452.59 g/mol).

Research Findings and Implications

  • Biological Potential: Ureido-thiazole derivatives (e.g., 10d–f) are often explored for kinase inhibition or antimicrobial activity, though the target compound’s specific applications remain uncharacterized in the provided evidence. The thiophene-urea linkage may mimic peptide bonds, suggesting utility in protease inhibition .
  • Synthetic Challenges : The target’s synthesis may require careful control of urea bond formation, as seen in ’s use of anhydrous conditions and catalysts (e.g., pyridine) .
  • Crystallography Tools : Structural analyses of similar compounds (e.g., ) rely on programs like SHELX and ORTEP-3 , emphasizing the importance of crystallography in validating molecular designs .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., thiophen-2-yl urea NH at δ 9.8–10.2 ppm; thiazole C-5 carboxylate at δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., thiophene vs. thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₁ClN₃O₃S₂: 352.9874) .
  • Infrared (IR) Spectroscopy : Validates urea C=O (1680–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

How can researchers investigate the structure-activity relationships (SAR) of this compound for antimicrobial activity?

Advanced
Methodology :

Analog synthesis : Modify substituents (e.g., replace thiophen-2-yl with pyridyl or adjust the chloro group position) .

Biological assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

Data correlation : Compare activity trends with structural features using statistical tools (e.g., Hansch analysis).

Example SAR Table (Adapted from ):

Analog StructureKey ModificationsMIC (μg/mL)Selectivity Index
Triazole-thiazole hybridTriazole at C-22.58.2
Pyrimidine-thiazole hybridPyrimidine at C-41.812.4
Parent compoundThiophen-2-yl urea4.05.1

What strategies are employed to resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., higher potency in acidic microenvironments) .
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to isolate target-specific effects (e.g., DHFR inhibition vs. membrane disruption) .

How to design experiments to elucidate the mechanism of action involving enzyme inhibition?

Q. Advanced

Target identification :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Docking simulations : Use software (e.g., AutoDock) to predict interactions with enzymes like dihydrofolate reductase (DHFR) .

Enzyme kinetics :

  • IC₅₀ determination : Measure inhibition at varying substrate concentrations.
  • Lineweaver-Burk plots : Identify competitive vs. non-competitive inhibition modes.

Cellular validation :

  • Gene knockdown : siRNA targeting predicted enzymes to confirm loss of compound efficacy .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., thionyl chloride) .
  • Waste disposal : Segregate halogenated waste (e.g., chloro-containing byproducts) for incineration .

How can reaction yields be improved during large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for steps like cyclocondensation .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • In-line monitoring : Use FTIR or HPLC to detect intermediates and optimize quenching times .

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